Dicloxacilloic Acid
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Overview
Description
Dicloxacilloic Acid is a chemical compound with the molecular formula C19H19Cl2N3O6S and a molecular weight of 488.34 g/mol . It is structurally related to dicloxacillin, a narrow-spectrum β-lactam antibiotic of the penicillin class . This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicloxacilloic Acid can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as crystallization, filtration, and purification to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Dicloxacilloic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: This compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) to facilitate the reactions . The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Dicloxacilloic Acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Dicloxacilloic Acid involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to penicillin-binding proteins (PBPs) in bacterial cell walls, inhibiting the final transpeptidation step of peptidoglycan synthesis . This inhibition disrupts cell wall biosynthesis, leading to bacterial cell lysis and death .
Comparison with Similar Compounds
Dicloxacilloic Acid is similar to other β-lactam antibiotics, such as dicloxacillin and flucloxacillin . it has unique structural features that differentiate it from these compounds. For example, this compound contains a dichlorophenyl group and an isoxazole ring, which contribute to its distinct chemical properties and biological activities .
List of Similar Compounds
- Dicloxacillin
- Flucloxacillin
- Oxacillin
- Methicillin
This compound’s unique structure and properties make it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
(2R,4S)-2-[(R)-carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O6S/c1-7-10(12(24-30-7)11-8(20)5-4-6-9(11)21)15(25)22-13(17(26)27)16-23-14(18(28)29)19(2,3)31-16/h4-6,13-14,16,23H,1-3H3,(H,22,25)(H,26,27)(H,28,29)/t13-,14-,16+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQOXRMAVQEJBH-OFQRWUPVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@@H]([C@@H]3N[C@H](C(S3)(C)C)C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42947-69-3 |
Source
|
Record name | Penicilloic acids of dicloxacillin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042947693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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